molecular formula C11H5Cl2N3O2S2 B2540158 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 865288-26-2

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2540158
CAS No.: 865288-26-2
M. Wt: 346.2
InChI Key: NJEDOEVDJDTSLL-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two thiophene rings and an oxadiazole ring, which contribute to its distinct chemical properties.

Biochemical Analysis

Biochemical Properties

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been shown to interact with several enzymes and proteins involved in biochemical reactions. One of the key interactions is with the enzymes involved in the biosynthesis of essential biomolecules in pathogens. For instance, it has demonstrated potent activity against resistant strains of Neisseria gonorrhoeae by inhibiting specific enzymes required for bacterial growth . Additionally, this compound has shown inhibitory effects on the maturation and egress of Plasmodium falciparum merozoites, indicating its potential role in disrupting the life cycle of malaria parasites .

Cellular Effects

The effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide on various cell types and cellular processes are significant. In bacterial cells, this compound has been observed to inhibit cell growth and division by targeting specific enzymes and proteins essential for cellular metabolism . In malaria parasites, it affects the maturation and egress of merozoites, thereby disrupting the parasite’s life cycle and reducing its ability to infect red blood cells . These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves binding interactions with specific biomolecules. In bacterial cells, it inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death . In malaria parasites, it interferes with the calcium ionophore-induced egress of merozoites, preventing the release of mature parasites from infected red blood cells . These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the compound’s antimicrobial and antimalarial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on bacterial and malaria parasite growth . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and antimalarial activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. In bacterial cells, it inhibits enzymes involved in cell wall synthesis and DNA replication . In malaria parasites, it affects the metabolic flux by disrupting the maturation and egress of merozoites . These interactions with metabolic pathways contribute to the compound’s overall efficacy as an antimicrobial and antimalarial agent.

Transport and Distribution

The transport and distribution of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its target sites . Once inside the cells, it accumulates in specific compartments, where it exerts its inhibitory effects on enzymes and proteins involved in cellular processes.

Subcellular Localization

The subcellular localization of 5-chloro-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cells, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations, ensuring its efficacy in inhibiting bacterial and malaria parasite growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDOEVDJDTSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346079
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865288-26-2
Record name 5-Chloro-N-[5-(5-chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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